
N-(2-Fluoro-4-Sulfamoylphenyl)-2-(Thiophen-2-Yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Fluoro-4-Sulfamoylphenyl)-2-(Thiophen-2-Yl)acetamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases.
作用機序
The mechanism of action of N-(2-Fluoro-4-Sulfamoylphenyl)-2-(Thiophen-2-Yl)acetamide is not fully understood. However, studies have suggested that the compound may exert its anticancer activity by inducing apoptosis and inhibiting cell proliferation. The anti-inflammatory activity of this compound may be due to its ability to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. The antibacterial activity of this compound may be due to its ability to inhibit the synthesis of folic acid, an essential nutrient for bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce changes in the biochemical and physiological processes of cancer cells. The compound has been reported to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. Furthermore, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The antibacterial activity of this compound may result in the inhibition of bacterial growth and the prevention of bacterial infections.
実験室実験の利点と制限
One of the advantages of using N-(2-Fluoro-4-Sulfamoylphenyl)-2-(Thiophen-2-Yl)acetamide in lab experiments is its potent activity against cancer cells, inflammation, and bacterial infections. Furthermore, the compound is relatively easy to synthesize and purify, making it a suitable candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its therapeutic potential.
将来の方向性
There are several future directions for the research and development of N-(2-Fluoro-4-Sulfamoylphenyl)-2-(Thiophen-2-Yl)acetamide. One possible direction is to investigate the compound's potential as a combination therapy with other anticancer agents. Another direction is to explore the compound's potential as a treatment for other diseases, such as autoimmune disorders. Furthermore, future studies could focus on the optimization of the compound's pharmacokinetic properties and the identification of potential biomarkers for patient selection. Overall, this compound has significant potential as a therapeutic agent, and further research is warranted to fully understand its mechanism of action and therapeutic potential.
合成法
The synthesis of N-(2-Fluoro-4-Sulfamoylphenyl)-2-(Thiophen-2-Yl)acetamide involves the reaction of 2-Acetylthiophene with 2-Fluoro-4-sulfamoylaniline in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. The purity of the product can be further enhanced by recrystallization from a suitable solvent.
科学的研究の応用
N-(2-Fluoro-4-Sulfamoylphenyl)-2-(Thiophen-2-Yl)acetamide has been extensively studied for its potential applications in the treatment of cancer, inflammation, and bacterial infections. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been reported to exhibit antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
N-(2-fluoro-4-sulfamoylphenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3S2/c13-10-7-9(20(14,17)18)3-4-11(10)15-12(16)6-8-2-1-5-19-8/h1-5,7H,6H2,(H,15,16)(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKMDYVUOKFDSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=C(C=C(C=C2)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




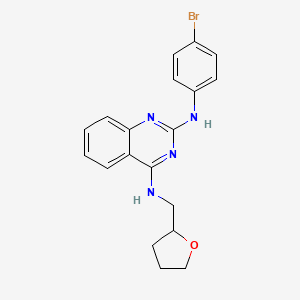
![1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one](/img/structure/B7500097.png)
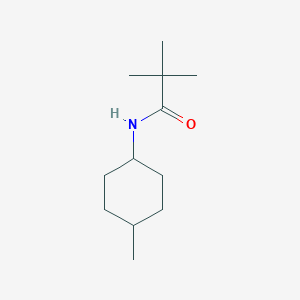

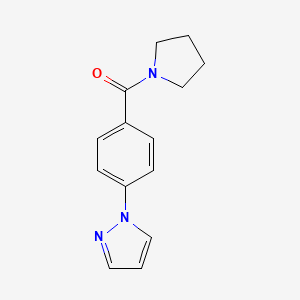
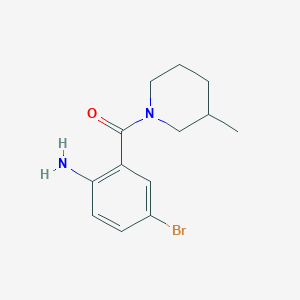
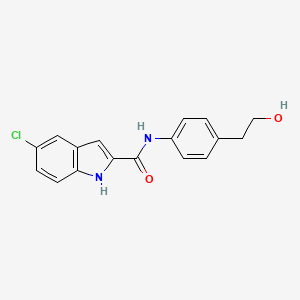
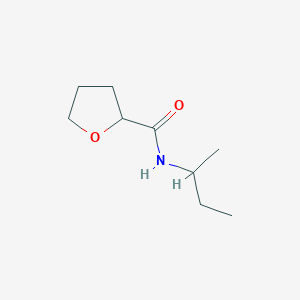
![1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}-N-ethylpiperidine-3-carboxamide](/img/structure/B7500144.png)
![Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500145.png)
